VU0364572 TFA salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

VU0364572 TFA salt is an orally active and selective allosteric agonist of the M1 muscarinic receptor . It has an EC50 of 0.11 μM . VU0364572 TFA salt has neuroprotective potential for preventing memory impairments and reducing neuropathology in Alzheimer’s Disease . It is also CNS penetrant .

Chemical Reactions Analysis

VU0364572 TFA salt promotes KCNQ2, NR1, and MARCKS phosphorylation in striatal/NAc slices . The exact chemical reactions involving VU0364572 TFA salt are not explicitly mentioned in the search results.Aplicaciones Científicas De Investigación

Neuroscience Research M1 Receptor Agonism

VU0364572 TFA salt is a potent and selective agonist of the muscarinic acetylcholine receptor 1 (M1). It has been shown to induce concentration-dependent increases in calcium mobilization and ERK1/2 phosphorylation in cell lines transfected with the human M1 receptor, which is significant for studying neurological pathways and potential treatments for neurological disorders .

Alzheimer’s Disease Therapy Cognitive and Memory Enhancement

Due to its selective activation of the M1 muscarinic acetylcholine receptor, VU0364572 TFA salt is considered an attractive mechanism for Alzheimer’s disease therapy. M1 mediates key effects on cognition, memory, and behavior, which are critical areas affected by Alzheimer’s. Additionally, it may have disease-modifying effects on amyloid-beta formation and tau phosphorylation, which are hallmarks of Alzheimer’s pathology .

Pharmacokinetics Metabolic Stability

In pharmacokinetic studies, VU0364572 has been evaluated for its metabolic stability. The half-life of VU0364572 was found to be approximately 45 minutes in a study, which is an important consideration for its therapeutic application and dosage formulation .

Drug Development Selectivity and Potency

The selectivity and potency of VU0364572 TFA salt make it a valuable lead candidate in drug development. Its high selectivity for the M1 receptor over other muscarinic receptors (M2-M5) allows for targeted therapeutic effects with reduced side effects .

Cellular Signaling Calcium Mobilization

VU0364572 TFA salt’s ability to induce calcium mobilization in cells expressing the M1 receptor is crucial for understanding cellular signaling mechanisms. This property can be utilized in research to dissect the pathways involved in neurotransmission and cellular responses .

Molecular Biology ERK1/2 Phosphorylation

The compound’s effect on ERK1/2 phosphorylation provides insights into molecular biology, particularly in signal transduction pathways. This can aid in the study of cell growth, survival, and differentiation processes .

Mecanismo De Acción

Target of Action

VU0364572 TFA salt is an orally active and selective allosteric agonist of the M1 muscarinic receptor . The M1 muscarinic receptor is a G-protein coupled receptor that plays a crucial role in the central nervous system, particularly in cognition and memory processes .

Mode of Action

VU0364572 TFA salt interacts with the M1 muscarinic receptor, inducing concentration-dependent increases in calcium mobilization and ERK1/2 phosphorylation . This interaction results in the activation of the receptor and subsequent intracellular signaling cascades .

Biochemical Pathways

The activation of the M1 muscarinic receptor by VU0364572 TFA salt affects several biochemical pathways. One key pathway involves the protein kinase C (PKC) . The activation of PKC leads to the phosphorylation of various proteins, including KCNQ2, NR1, and MARCKS . These phosphorylation events can modulate neuronal signaling and contribute to the compound’s effects on cognition and memory .

Pharmacokinetics

VU0364572 TFA salt is orally active and has good penetration into the central nervous system . It has a half-life of approximately 45 minutes , indicating a relatively rapid metabolism and elimination. The pharmacokinetic properties of VU0364572 TFA salt contribute to its bioavailability and potential for therapeutic use .

Result of Action

The activation of the M1 muscarinic receptor by VU0364572 TFA salt has several molecular and cellular effects. It has been shown to have neuroprotective potential, preventing memory impairments and reducing neuropathology in models of Alzheimer’s Disease . Specifically, it can significantly reduce levels of soluble and insoluble Aβ 40,42 in the cortex and hippocampus, and decrease oligomeric (oAβ) levels in the cortex .

Action Environment

The action, efficacy, and stability of VU0364572 TFA salt can be influenced by various environmental factors. For instance, the compound’s pharmacokinetics and effects can be affected by factors such as the physiological state of the individual, the presence of other drugs, and specific characteristics of the disease state . .

Safety and Hazards

Propiedades

IUPAC Name |

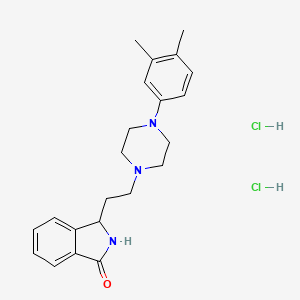

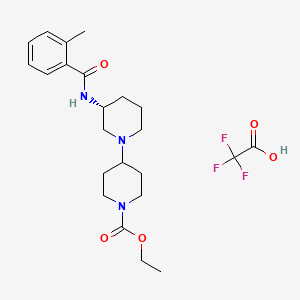

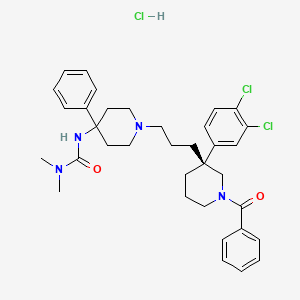

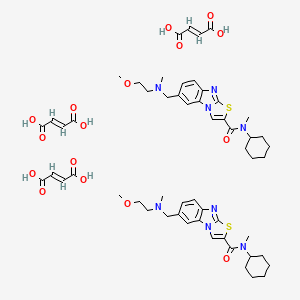

ethyl 4-[(3R)-3-[(2-methylbenzoyl)amino]piperidin-1-yl]piperidine-1-carboxylate;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31N3O3.C2HF3O2/c1-3-27-21(26)23-13-10-18(11-14-23)24-12-6-8-17(15-24)22-20(25)19-9-5-4-7-16(19)2;3-2(4,5)1(6)7/h4-5,7,9,17-18H,3,6,8,10-15H2,1-2H3,(H,22,25);(H,6,7)/t17-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEFQJTFXOBPBLZ-UNTBIKODSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(CC1)N2CCCC(C2)NC(=O)C3=CC=CC=C3C.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)N1CCC(CC1)N2CCC[C@H](C2)NC(=O)C3=CC=CC=C3C.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32F3N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

VU0364572 TFA salt | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-3-(3-fluoro-4-hydroxyphenyl)-6-[(E)-hydroxyiminomethyl]phenol](/img/structure/B560264.png)